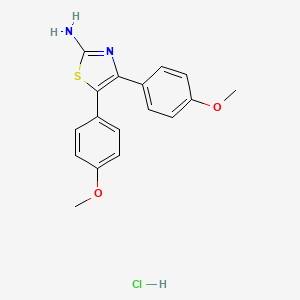

2-Amino-4,5-bis(4-methoxyphenyl)thiazole hydrochloride

Description

2-Amino-4,5-bis(4-methoxyphenyl)thiazole hydrochloride is a thiazole derivative characterized by a central thiazole ring substituted with an amino group at position 2 and two 4-methoxyphenyl groups at positions 4 and 4. The hydrochloride salt form enhances aqueous solubility, making it advantageous for pharmaceutical applications. Thiazole derivatives are widely studied for their biological activities, including antimicrobial and anticancer properties.

Properties

IUPAC Name |

4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S.ClH/c1-20-13-7-3-11(4-8-13)15-16(22-17(18)19-15)12-5-9-14(21-2)10-6-12;/h3-10H,1-2H3,(H2,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHGKVNEWNGSAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Amino-4,5-bis(4-methoxyphenyl)thiazole hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include solvents like ethanol or methanol and catalysts such as hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Amino-4,5-bis(4-methoxyphenyl)thiazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

Scientific Research Applications

Due to the limitations of the search results, information regarding the applications of "2-Amino-4,5-bis(4-methoxyphenyl)thiazole hydrochloride" is limited. However, the search results do provide information on the related compound "2-amino-4,5-bis(p-methoxyphenyl)thiazoles" and their applications .

Anti-inflammatory Applications

- Certain 2-amino-4,5-bis(p-methoxyphenyl)thiazoles have demonstrated high anti-inflammatory activity, frequently exceeding that of phenylbutazone .

- 2-phenylamino-4,5-dianisylthiazole has approximately five times the anti-inflammatory activity of phenylbutazone in rats .

- These compounds are well-suited for treating inflammatory diseases and inflammations of non-bacterial origin, such as contact dermatitis, allergic inflammations, and mastitis in cattle .

Anti-viral Applications

- 2-amino-4,5-bis(p-methoxyphenyl)thiazoles also possess anti-viral activity . They can be used to clean laboratory glassware contaminated by viruses and to destroy viral infiltration of bacterial colonies raised for experimental purposes or used for specific chemical tasks .

Other Thiazole Derivatives

- Thiazole derivatives have a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-HIV activities .

- More specifically, some thiazole compounds are effective against immunodiseases such as chronic rheumatoid arthritis and are also useful against viral diseases or for the immunotherapy of cancers .

- Thiazole derivatives have also demonstrated anticonvulsant properties .

Mechanism of Action

The mechanism of action of 2-Amino-4,5-bis(4-methoxyphenyl)thiazole hydrochloride involves its interaction with various molecular targets. It can inhibit enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. For instance, it may inhibit the synthesis of essential biomolecules in microbial cells or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Antifungal Activity

Compounds with 4-methoxyphenyl substituents (e.g., 2-[hydrazinyl]-4-(4-methoxyphenyl)thiazole) show moderate antifungal activity (MIC = 250 µg/mL), but this is 125-fold less potent than fluconazole . The target compound’s dual methoxy groups might improve activity by increasing membrane interaction, though empirical validation is required.

Anticancer Activity

Thiazoles with electron-withdrawing groups (e.g., 4-chlorophenyl) demonstrate notable anticancer effects. For example, 2-[hydrazinyl]-4-(4-chlorophenyl)thiazole inhibits MCF-7 breast cancer cells (IC50 = 125 µg/mL) with low cytotoxicity to NIH/3T3 normal cells (IC50 > 500 µg/mL) . The target compound’s methoxy groups, being electron-donating, may reduce anticancer efficacy unless compensated by other interactions.

Cytotoxicity Profile

Bulky or hydrophobic substituents often correlate with higher cytotoxicity. The NIH/3T3 cytotoxicity data for hydrazone derivatives (IC50 > 500 µg/mL) suggest selectivity , but the target compound’s bis-methoxyphenyl groups could increase non-specific interactions, necessitating careful toxicity profiling.

Data Table: Comparative Analysis of Thiazole Derivatives

Biological Activity

2-Amino-4,5-bis(4-methoxyphenyl)thiazole hydrochloride is a heterocyclic compound characterized by its thiazole ring and substituted methoxyphenyl groups. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of thiazole derivatives, including this compound, can be attributed to several mechanisms:

- Enzyme Inhibition : These compounds inhibit enzymes involved in various biochemical pathways, particularly those related to neurotransmitter synthesis and radical formation.

- Antioxidant Activity : They exhibit antioxidant properties that help in scavenging free radicals, thereby reducing oxidative stress.

- Cytotoxic Effects : The compound has shown potential in inducing cell cycle arrest and apoptosis in cancer cell lines through interactions with tubulin .

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antibacterial and antifungal properties. For instance:

- Bacterial Inhibition : Studies have shown that this compound can effectively inhibit the growth of multi-drug resistant bacterial strains.

- Fungal Activity : The compound has demonstrated antifungal activity against various pathogenic fungi.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound:

- Cell Line Studies : In vitro studies on human cancer cell lines have shown that it exhibits moderate antiproliferative activity. Specifically, it has been noted to induce G2/M phase arrest in cancer cells .

- Mechanism of Action : The compound acts by disrupting microtubule dynamics similar to established chemotherapeutics like colchicine .

Anti-inflammatory Activity

The compound has been reported to possess anti-inflammatory properties comparable to traditional anti-inflammatory drugs such as phenylbutazone. It exhibits higher activity levels in certain assays .

Synthesis and Evaluation

A series of studies have synthesized various thiazole derivatives to evaluate their biological activities. For example:

- Synthesis of N,4-diaryl-1,3-thiazole-2-amines : These compounds were designed as tubulin inhibitors and displayed significant antiproliferative activity against human cancer cell lines .

- Comparative Studies : Research comparing the efficacy of different thiazole derivatives indicated that modifications in the phenyl ring significantly influence their biological activity. For instance, the presence of methoxy groups enhances anticancer properties compared to hydroxyl substitutions .

Table of Biological Activities

| Activity Type | Assessed Property | Findings |

|---|---|---|

| Antimicrobial | Bacterial Inhibition | Effective against multi-drug resistant strains |

| Antifungal | Fungal Activity | Significant inhibition of pathogenic fungi |

| Anticancer | Cell Cycle Arrest | Induces G2/M phase arrest in cancer cells |

| Anti-inflammatory | Comparison with Phenylbutazone | Higher activity observed in specific assays |

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound has moderate solubility profiles which influence its bioavailability and therapeutic efficacy. Additionally, toxicity assessments are crucial for understanding the safety profile of this compound in clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-4,5-bis(4-methoxyphenyl)thiazole hydrochloride, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves cyclization reactions of substituted benzaldehydes with thiosemicarbazide or thiourea derivatives. For example, analogous thiazole syntheses (e.g., in ) use ketone intermediates reacted with thiourea under reflux conditions, followed by ammonia treatment to precipitate the thiazole core. Characterization of intermediates involves FT-IR (to confirm NH₂ and C=S groups), ¹H/¹³C NMR (to verify methoxyphenyl substituents), and X-ray crystallography (for definitive structural confirmation, as demonstrated in ). Yield optimization may require adjusting solvent polarity (e.g., ethanol vs. dichloromethane) and reaction time .

Q. What purification strategies are effective for isolating this compound, given its hydrochloride salt form?

- Methodological Answer : Post-synthesis, the hydrochloride salt is typically isolated via vacuum filtration after solvent evaporation (). For higher purity, recrystallization from ethanol or methanol is recommended. TLC (thin-layer chromatography) with silica gel plates (eluent: ethyl acetate/hexane, 1:1) can monitor reaction progress. For scale-up, column chromatography using neutral alumina may separate byproducts, while HPLC (with a C18 column and 0.1% TFA in acetonitrile/water) ensures analytical purity .

Q. How can researchers confirm the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Thermal stability : Use TGA/DSC (thermogravimetric analysis/differential scanning calorimetry) to determine decomposition temperatures.

- pH stability : Prepare buffer solutions (pH 2–12), incubate the compound at 37°C for 24–72 hours, and analyze via HPLC-UV for degradation products.

- Light sensitivity : Expose to UV light (254 nm) and monitor changes using UV-Vis spectroscopy (200–400 nm). Reference protocols from (safety regulations) should guide handling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in large-scale synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) (). For example, a Box-Behnken design can optimize variables:

- Factors: Temperature (70–110°C), molar ratio (1:1–1:2.5, substrate:thiourea), solvent volume (50–150 mL).

- Responses: Yield (%), purity (HPLC area %).

Statistical analysis (ANOVA) identifies critical parameters. Continuous flow reactors () may enhance reproducibility and reduce reaction time by 30–50% compared to batch processes .

Q. What computational methods can predict the compound’s reactivity in novel chemical transformations?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Tools like Gaussian 16 or ORCA model transition states for cyclization or nucleophilic substitution. Reaction path search algorithms () integrate quantum mechanics with experimental data to propose viable pathways, such as thiazole ring functionalization or cross-coupling reactions .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Perform meta-analysis of published data, focusing on variables:

- Assay type : Compare MIC (minimum inhibitory concentration) vs. IC₅₀ (half-maximal inhibition) values.

- Cell lines : Normalize data using reference compounds (e.g., doxorubicin for cytotoxicity).

- Solvent effects : DMSO concentration (>1% may artifactually enhance permeability).

Reproduce key experiments under controlled conditions () and validate via dose-response curves with triplicate measurements .

Q. What strategies enable the study of this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). For enzyme inhibition assays, pre-incubate the compound with the target (e.g., kinase or protease) and measure residual activity via fluorescence-based assays (e.g., ATPase-Glo™). Molecular docking (AutoDock Vina) predicts binding poses, which can be validated by X-ray crystallography of co-crystallized complexes .

Q. How can environmental impacts of this compound be assessed during disposal?

- Methodological Answer : Follow OECD Guidelines for Testing Chemicals :

- Biodegradation : Use the 301F Manometric Respirometry Test to measure CO₂ evolution.

- Ecototoxicity : Conduct Daphnia magna acute toxicity tests (48-hour EC₅₀).

- Photodegradation : Expose to simulated sunlight (UVB, 310 nm) and analyze breakdown products via LC-MS/MS .

Key Notes

- For advanced queries, integrate experimental data with computational modeling to reduce trial-and-error approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.